6-Bromopicolinic acid
Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of chiral 2,2′-dipyidylamines , which suggests that it may interact with enzymes or receptors that recognize these structures.
Mode of Action
Given its use in the synthesis of chiral 2,2′-dipyidylamines , it’s plausible that it may act as a building block in the formation of these compounds, potentially influencing their biological activity.
Result of Action
As a precursor in the synthesis of chiral 2,2′-dipyidylamines , its effects may be indirectly related to the biological activities of these compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that safety data sheets suggest that this compound should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various biomolecules in biochemical reactions
Cellular Effects
It is known that the compound can influence cell function
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level , including potential binding interactions with biomolecules and possible effects on enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromopicolinic acid can be synthesized through several methods. One common approach involves the bromination of picolinic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution at the 6th position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents.
Major Products:
Substituted Pyridines: Formed through nucleophilic substitution.
Hydroxypicolinic Acids: Formed through oxidation reactions.
Complex Organic Molecules: Formed through coupling reactions.
Scientific Research Applications
6-Bromopicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
6-Chloropicolinic Acid: Similar in structure but with a chlorine atom instead of bromine.
6-Iodopicolinic Acid: Contains an iodine atom at the 6th position.
2-Bromopyridine-6-carboxylic Acid: Another brominated derivative of picolinic acid.
Uniqueness: 6-Bromopicolinic acid is unique due to its specific reactivity and the types of reactions it can undergo. The presence of the bromine atom at the 6th position allows for selective functionalization and the formation of diverse chemical products, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
6-bromopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURXQNUIGWHWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344021 | |
Record name | 6-Bromopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-87-4 | |
Record name | 6-Bromopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What transient species are observed during the laser flash photolysis of 6-bromopicolinic acid and 6-chloropicolinic acid?
A2: Laser flash photolysis studies reveal distinct transient species for both compounds. For 6-chloropicolinic acid, a short-lived transient species with a maximum absorption at 305 nm is observed. [] This species is quenched by both oxygen and methyl acrylate, suggesting its triplet excited state nature. [] In contrast, the triplet excited state of this compound is only detected at pH 1 and exhibits a maximum absorption at 320 nm. [] Furthermore, the photolysis of 6-chloropicolinic acid in the presence of chloride ions generates the radical anion Cl2.-, while this compound forms the radical anion Br2.- in the presence of bromide ions. [] These observations provide valuable insights into the reactive intermediates involved in the photochemical reactions of these halogenated picolinic acid derivatives.
Q2: Can you describe the structural characteristics of metal complexes formed with this compound?
A3: Research shows that this compound acts as a ligand in various metal complexes, influencing their structural diversity and properties. For instance, cobalt(II) complexes with this compound exhibit polymorphism, with the solution's pH playing a crucial role in determining the resulting polymorphs. [] Similarly, nickel(II) complexes with this ligand display pseudopolymorphism, where different crystal structures incorporate solvent molecules within the crystal lattice. [] This highlights the versatility of this compound in coordinating with metal ions and generating diverse crystal structures with potential applications in materials science.
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